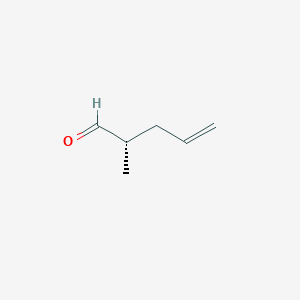

(2S)-2-methyl-4-pentenal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61866-32-8 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(2S)-2-methylpent-4-enal |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3/t6-/m0/s1 |

InChI Key |

RCQKLWAPRHHRNN-LURJTMIESA-N |

SMILES |

CC(CC=C)C=O |

Isomeric SMILES |

C[C@@H](CC=C)C=O |

Canonical SMILES |

CC(CC=C)C=O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 2s 2 Methyl 4 Pentenal

Enantioselective Catalytic Approaches to (2S)-2-Methyl-4-pentenal

Catalytic methods offer an efficient and atom-economical route to chiral molecules. These approaches utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Asymmetric Hydrogenation Routes to this compound Precursors

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins and carbonyl compounds. While direct asymmetric hydrogenation of a suitable precursor to this compound is not extensively documented, the hydrogenation of related α,β-unsaturated systems provides a viable conceptual framework. For instance, the asymmetric hydrogenation of 2-methyl-4-pentenoic acid derivatives, followed by reduction to the aldehyde, could yield the target compound. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for such transformations, often achieving high enantioselectivities. The challenge lies in the selective reduction of the carbon-carbon double bond without affecting the terminal alkene or the carboxylic acid functionality, which would later be converted to the aldehyde.

A general representation of this approach is the asymmetric hydrogenation of a 2-methyl-2,4-pentadienoic acid derivative. The choice of catalyst and reaction conditions would be critical to control both enantioselectivity at the newly formed stereocenter and chemoselectivity between the two double bonds. Subsequent selective reduction of the ester or acid to the aldehyde would complete the synthesis.

Organocatalytic and Metal-Catalyzed Enantioselective Formations

Organocatalysis has emerged as a robust tool for asymmetric synthesis, often complementing traditional metal-based catalysts. For the synthesis of this compound, an organocatalytic α-allylation of propanal could be envisioned. Chiral secondary amine catalysts, such as those derived from proline, can activate aldehydes through the formation of a nucleophilic enamine intermediate. This enamine can then react with an allyl electrophile, with the chiral catalyst directing the stereochemical outcome of the C-C bond formation.

Metal-catalyzed enantioselective allylation reactions also represent a promising route. Transition metals like palladium, copper, and iridium, in conjunction with chiral ligands, can catalyze the enantioselective addition of an allyl group to a propanal derivative. For example, a chiral palladium complex could facilitate the asymmetric allylic alkylation of a suitable propanal enolate equivalent. The success of this approach hinges on the development of a catalyst system that provides high enantioselectivity for the formation of the (S)-stereocenter.

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

A well-established strategy for the synthesis of α-chiral aldehydes involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. In this approach, the oxazolidinone is first acylated with propionyl chloride to form an N-propionyl imide. Deprotonation of this imide with a strong base generates a chiral enolate, which can then be alkylated with an allyl halide (e.g., allyl bromide). The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a highly diastereoselective alkylation. Finally, reductive cleavage of the auxiliary furnishes the desired this compound.

| Step | Reagents and Conditions | Intermediate/Product | Diastereomeric Excess (d.e.) |

| 1. Acylation | Propionyl chloride, Triethylamine | N-Propionyl oxazolidinone | - |

| 2. Alkylation | LDA, Allyl bromide | N-(2S-Methyl-4-pentenoyl)oxazolidinone | >95% |

| 3. Reductive Cleavage | LiAlH4 or other reducing agents | This compound | - |

Sulfur-based chiral auxiliaries have also demonstrated effectiveness in similar diastereoselective alkylation reactions, offering an alternative to oxazolidinones. orgsyn.org

Strategies for Deriving this compound from Chiral Pool Substrates

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. Terpenes are a particularly rich source of chiral building blocks.

(R)-citronellal is a naturally occurring monoterpene that possesses the required methyl-bearing stereocenter with the correct (in this case, R) configuration, which can be conceptually inverted or utilized. A potential synthetic route could involve the oxidative cleavage of the double bond in a derivative of (R)-citronellal to unmask the aldehyde functionality at the desired position. However, a more direct conceptual link involves utilizing the inherent chirality. While a direct conversion of (R)-citronellal to this compound is not straightforward due to the different carbon skeleton, other terpenes or chiral natural products could serve as more suitable precursors. For example, a multi-step sequence involving C-C bond formation and functional group interconversions starting from a chiral building block derived from a terpene like limonene (B3431351) or pinene could be devised.

Novel Retrosynthetic Disconnections Applied to this compound (e.g., Aldol (B89426) Condensation, Oxidation Reactions)

Retrosynthetic analysis is a powerful tool for designing synthetic routes. By mentally disconnecting the target molecule into simpler precursors, novel and efficient synthetic strategies can be developed.

Aldol Condensation:

A notable application of 2-methyl-4-pentenal (B1615568) (in its racemic form) has been demonstrated in the total synthesis of Epothilone B. nih.gov In this synthesis, an aldol condensation between a lithiated thiazole (B1198619) derivative and 2-methyl-4-pentenal was a key step. nih.gov This reaction highlights a potential retrosynthetic disconnection for structures containing the 2-methyl-4-pentenyl moiety. For the stereoselective synthesis of a more complex molecule containing the this compound fragment, a diastereoselective aldol reaction could be employed.

Oxidation Reactions:

A retrosynthetic disconnection based on an oxidation reaction would identify (2S)-2-methyl-4-penten-1-ol as the immediate precursor. This chiral alcohol could be synthesized through various asymmetric methods, such as the enantioselective reduction of the corresponding ketone or the asymmetric opening of a suitable epoxide. Subsequent mild oxidation of the alcohol, for instance using a Swern or Dess-Martin oxidation, would yield this compound.

| Precursor | Reaction | Product |

| (2S)-2-Methyl-4-penten-1-ol | Oxidation (e.g., Swern, DMP) | This compound |

| A suitable β,γ-unsaturated ketone | Asymmetric Reduction | (2S)-2-Methyl-4-penten-1-ol |

This approach shifts the challenge of creating the stereocenter from the aldehyde stage to the synthesis of the chiral alcohol precursor.

Reactivity Profiles and Mechanistic Studies of 2s 2 Methyl 4 Pentenal

Transformations of the Aldehyde Functionality in (2S)-2-Methyl-4-pentenal

The aldehyde group, being a site of high electron deficiency, is the primary locus for a variety of chemical transformations. The adjacent stereocenter exerts significant influence over the stereochemical outcome of these reactions.

Stereoselective Nucleophilic Additions to the Carbonyl Group

Nucleophilic additions to the carbonyl carbon of this compound create a new stereocenter. The inherent chirality of the starting material directs the facial selectivity of the incoming nucleophile, leading to the formation of diastereomeric products. The stereochemical outcome of such additions can often be predicted by established models of asymmetric induction, such as the Felkin-Anh model.

The Felkin-Anh model posits that the largest group (L) on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), preferentially from the face opposite the large group and closer to the small group (S) rather than the medium group (M). For this compound, the groups attached to the chiral center are allyl (large), methyl (medium), and hydrogen (small).

Table 1: Felkin-Anh Model Prediction for Nucleophilic Addition to this compound

| Group Size | Substituent |

|---|---|

| Large (L) | -CH₂CH=CH₂ |

| Medium (M) | -CH₃ |

| Small (S) | -H |

| Predicted Major Diastereomer | syn |

This table outlines the assignment of substituent sizes for this compound according to the Felkin-Anh model and the predicted stereochemical outcome of a nucleophilic addition.

This model predicts that the reaction will predominantly yield the syn diastereomer, where the incoming nucleophile and the alpha-methyl group have a specific relative orientation in the resulting alcohol. The degree of diastereoselectivity is dependent on various factors, including the nature of the nucleophile, the solvent, and the presence of chelating Lewis acids.

Chemoselective Reduction of the Aldehyde Moiety

The presence of two reducible functional groups, an aldehyde and an alkene, in this compound necessitates the use of chemoselective reducing agents to transform the aldehyde while leaving the double bond intact. The non-conjugated nature of the alkene makes it less susceptible to reduction by typical 1,4-hydride reagents.

Reagents designed for the 1,2-reduction of carbonyls are effective for this purpose. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent, is a prime example. This method generates a "harder" nucleophilic hydride species, which preferentially attacks the "hard" carbonyl carbon over the "soft" alkene.

Another common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), especially when used at low temperatures (-78 °C). Under these conditions, DIBAL-H can selectively reduce aldehydes to primary alcohols without affecting isolated double bonds.

Table 2: Reagents for Chemoselective Aldehyde Reduction

| Reagent System | Typical Conditions | Expected Product | Selectivity |

|---|---|---|---|

| NaBH₄, CeCl₃·7H₂O | Methanol, 0 °C to RT | (2S)-2-methyl-4-penten-1-ol | High for 1,2-reduction |

This table summarizes common reagent systems used for the chemoselective reduction of the aldehyde in unsaturated compounds like this compound.

Mechanistic Investigations of Aldol (B89426) Condensations Involving this compound

This compound has been utilized as a key component in complex molecule synthesis, notably in an improved total synthesis of the anticancer agent Epothilone B by Danishefsky and coworkers. nih.gov In this synthesis, an aldol reaction between the lithium enolate of a complex ester and 2-methyl-4-pentenal (B1615568) proceeds with remarkable diastereoselectivity.

The observed high diastereoface selectivity is attributed to a specific transition state geometry. It is proposed that the reaction proceeds through a transition state where the double bond of the allyl group in 2-methyl-4-pentenal interacts favorably with the carbonyl group of the enolate partner. nih.gov This interaction helps to lock the conformation of the aldehyde, leading to a highly organized, chair-like transition state that dictates the stereochemical outcome of the carbon-carbon bond formation. This key step establishes the desired stereochemistry at what will become the C6 and C7 positions in the final epothilone macrocycle.

Reactions of the Alkene Moiety within this compound

The terminal double bond provides a second site for reactivity, allowing for transformations that build complexity remote from the aldehyde functionality.

Cycloaddition Reactions with the Olefinic Unit

The terminal alkene in this compound can participate as a 2π-electron component in various cycloaddition reactions. In a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the alkene as a dienophile is typically enhanced by the electron-withdrawing nature of the nearby aldehyde group, although the effect is somewhat attenuated by the intervening methylene spacer.

The alkene can also undergo 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile (the alkene). The presence of a stereocenter alpha to the homoallylic system can influence the facial selectivity of the cycloaddition, particularly in the presence of coordinating Lewis acids.

Ozonolysis and Other Oxidative Cleavage Pathways of the Alkene

The terminal double bond of this compound can be cleaved through oxidative methods to yield a new aldehyde. Ozonolysis is the most common method for this transformation. The reaction involves treating the alkene with ozone (O₃) at low temperature, followed by a reductive workup (e.g., with dimethyl sulfide or zinc) to afford the aldehyde product without over-oxidation.

This cleavage effectively shortens the carbon chain by one unit, converting the terminal vinyl group into a formyl group. The product of this reaction would be (2S)-2-methyl-4-oxobutanal.

Table 3: Oxidative Cleavage of the Alkene in this compound

| Reagent System | Workup | Product |

|---|---|---|

| 1. O₃, CH₂Cl₂, -78 °C | 2. (CH₃)₂S | (2S)-2-methyl-4-oxobutanal |

This table shows the expected product from the oxidative cleavage of the terminal alkene of this compound using two common methods.

An alternative to ozonolysis is the Lemieux-Johnson oxidation, which uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant like sodium periodate (NaIO₄). This one-pot procedure achieves the same oxidative cleavage to yield the corresponding aldehyde.

Chemoselective Hydrogenation of the Double Bond

The selective hydrogenation of α,β-unsaturated aldehydes is a critical transformation in organic synthesis, aiming to reduce the carbon-carbon double bond (C=C) while preserving the carbonyl group (C=O), yielding a saturated aldehyde. This process is thermodynamically favorable over the hydrogenation of the C=O bond. acs.orgtandfonline.com The chemoselective hydrogenation of the C=C bond in substrates structurally similar to this compound has been achieved using various catalytic systems.

Homogeneous catalysis offers a precise method for this transformation. For instance, the use of tris(triphenylphosphine)chlororhodium, commonly known as Wilkinson's catalyst, has been effective in the specific reduction of the C=C bond in α,β-unsaturated aldehydes like propenal, but-2-enal, and trans-2-methylpent-2-enal, resulting in the corresponding saturated aldehydes. rsc.org This method is noted for its general utility in such reductions. rsc.org

Heterogeneous catalysts are also widely employed. Studies on the hydrogenation of 2-methyl-2-pentenal, an isomer of this compound, have shown that platinum (Pt) and palladium (Pd) catalysts supported on silica are primarily active for the hydrogenation of the C=C bond, producing 2-methyl-pentanal. researchgate.net In contrast, copper (Cu) catalysts tend to hydrogenate both the C=C and C=O bonds. researchgate.net The reaction over Pt and Pd catalysts can sometimes be accompanied by decarbonylation, especially at higher temperatures. researchgate.net

The design of catalysts plays a crucial role in achieving high selectivity. Strategies include modifying the electronic properties of the metal, creating electrophilic sites, and utilizing confinement or steric effects. acs.org Bimetallic catalysts and intermetallic compounds have also been investigated to enhance selectivity in the hydrogenation of unsaturated aldehydes. acs.org

The following table summarizes representative catalytic systems for the selective hydrogenation of the C=C bond in unsaturated aldehydes.

| Catalyst System | Substrate Example | Product | Selectivity/Yield | Reference |

| Tris(triphenylphosphine)chlororhodium | trans-2-Methylpent-2-enal | 2-Methylpentanal | High | rsc.org |

| Pt on Silica | 2-Methyl-2-pentenal | 2-Methylpentanal | Primarily C=C hydrogenation | researchgate.net |

| Pd on Silica | 2-Methyl-2-pentenal | 2-Methylpentanal | Primarily C=C hydrogenation | researchgate.net |

Stereochemical Control in Reactions of this compound

The stereogenic center at the C2 position of this compound exerts significant influence on the stereochemical outcome of various reactions, enabling diastereoselective transformations.

Diastereoselective Outcomes in Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The inherent chirality of this compound can direct the stereochemistry of these reactions. While specific studies on pericyclic reactions involving this compound are not extensively detailed in the provided results, the principles of stereocontrol in related systems offer valuable insights. For example, intramolecular Diels-Alder reactions, a class of pericyclic cycloadditions, are known to be highly stereospecific, where the stereochemistry of the dienophile and diene dictates the stereochemistry of the product. msu.edu In a molecule like this compound, the chiral center can influence the facial selectivity of intermolecular cycloadditions by sterically hindering one face of the double bond or through electronic effects that favor a particular transition state geometry.

Influence of the Chiral Center on Adjacent Reactivity

The α-methyl chiral center in aldehydes is a well-studied motif for inducing stereoselectivity in reactions involving the adjacent carbonyl group. acs.org This control is often explained by models such as the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on the carbonyl carbon.

In the context of aldol reactions, α-methyl chiral aldehydes exhibit significant diastereofacial selectivity. acs.org A notable example is the high diastereoface selectivity observed in an aldol condensation involving 2-methyl-4-pentenal during the total synthesis of epothilone B. nih.gov This selectivity was attributed to a stabilizing interaction between the terminal double bond of the pentenal and the carbonyl group of the reacting partner in the transition state. nih.gov

The stereochemical influence of α-methyl groups has also been demonstrated in allylation and crotylation reactions. nih.govresearchgate.net For instance, the reactions of α-methyl-β-hydroxy aldehydes with crotyltrifluorosilanes can proceed with high stereoselectivity, governed by the existing stereocenters. nih.govresearchgate.net Furthermore, the development of catalytic enantioselective methods allows for the synthesis of α-quaternary aldehydes, where the stereocenter is constructed with high fidelity, underscoring the importance of controlling the stereochemistry at the α-position. nih.gov The photochemical α-alkylation of aldehydes can also be rendered stereoselective through the use of chiral enamines, where the chiral catalyst provides effective stereochemical control. acs.org

The table below illustrates the influence of the α-chiral center on the stereochemical outcome of different reactions.

| Reaction Type | Substrate Type | Key Finding | Reference |

| Aldol Condensation | 2-Methyl-4-pentenal | High diastereoface selectivity was observed, attributed to a favorable transition state interaction. | nih.gov |

| Aldol Reactions | α-Methyl chiral aldehydes | The α-chiral center directs the facial selectivity of the attack by enolates. | acs.org |

| Allylation/Crotylation | α-Methyl-β-hydroxy aldehydes | Existing stereocenters, including the α-methyl group, control the stereochemical outcome of the reaction. | nih.govresearchgate.net |

Applications of 2s 2 Methyl 4 Pentenal in Complex Molecule Synthesis

Role of (2S)-2-Methyl-4-pentenal as a Key Intermediate in Natural Product Total Synthesis

The enantiomerically pure nature of this compound makes it an invaluable starting material for the asymmetric synthesis of natural products, where precise control of stereochemistry is paramount. Its strategic incorporation allows for the efficient construction of chiral centers and complex carbon skeletons found in a wide array of bioactive molecules.

Strategic Incorporation into Polyketide and Terpene Scaffolds

This compound serves as a crucial starting material for the synthesis of fragments that are subsequently incorporated into the complex structures of polyketides and terpenes. A notable example is its application in the total synthesis of Epothilone B , a potent anticancer agent. In a highly concise total synthesis, a novel aldol (B89426) condensation involving 2-methyl-4-pentenal (B1615568) was employed as a key step, demonstrating high diastereoface selectivity. This reaction's success was attributed to the stabilizing interaction between the double bond of the pentenal and the carbonyl group of the reaction partner in the transition state. nih.gov

The synthesis of polyketides, a diverse class of natural products, often involves the iterative coupling of smaller building blocks. The chiral methyl group and the reactive aldehyde functionality of this compound make it an ideal candidate for the stereocontrolled synthesis of polyketide fragments.

While specific examples of its direct incorporation into a wide range of terpene scaffolds are less documented in readily available literature, its structural motifs are relevant to the synthesis of various isoprenoid structures. Terpenes are assembled from five-carbon isoprene units, and the carbon skeleton of this compound can be strategically manipulated to form key intermediates in terpene synthesis.

Synthesis of Specific Bioactive Natural Product Analogues

The utility of this compound extends to the synthesis of specific analogues of bioactive natural products, which are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

One of the most significant applications is in the synthesis of Epothilone B and its analogues. The aldol reaction utilizing 2-methyl-4-pentenal is a pivotal transformation in assembling the carbon backbone of this complex macrolide. nih.gov This strategic use of a chiral building block significantly streamlines the synthetic route to this important class of microtubule-stabilizing agents.

Furthermore, the structural features of this compound make it a potential precursor for the synthesis of various insect pheromones. Many insect pheromones are chiral molecules, often containing methyl-branched stereocenters. For instance, the synthesis of the sugarcane weevil Sphenophorus levis pheromone, (S)-(+)-2-methyl-4-octanol, highlights the importance of chiral methyl-containing building blocks in achieving the desired stereochemistry for biological activity. While this specific synthesis did not start from this compound, the structural similarity underscores its potential in this area.

Precursor for Pharmaceutical and Agrochemical Intermediates

Beyond its role in the academic pursuit of total synthesis, this compound is a valuable starting material for the preparation of key intermediates in the pharmaceutical and agrochemical industries. The chemical industry recognizes 2-methyl-pent-4-enal as a key intermediate in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

While specific, publicly disclosed examples of large-scale pharmaceutical or agrochemical production directly from this compound are limited, its chemical properties make it a logical precursor for a variety of structures. The aldehyde functionality can be readily converted into a wide range of other functional groups, such as alcohols, carboxylic acids, and amines, which are common moieties in active pharmaceutical ingredients (APIs) and agrochemicals. For example, the synthesis of chiral alcohols, a common structural motif in many pharmaceuticals, can be achieved through the stereoselective reduction of the aldehyde.

The synthesis of insect pheromones, which are utilized in pest management strategies as environmentally benign alternatives to traditional pesticides, represents a significant application in the agrochemical sector. The chiral nature of many pheromones necessitates the use of enantiomerically pure starting materials like this compound to ensure the biological efficacy of the final product.

Contribution to the Development of New Synthetic Methodologies

The reactivity of this compound has been exploited in the development of new synthetic methodologies, particularly in the realm of asymmetric synthesis. The diastereoselective aldol condensation reported in the synthesis of Epothilone B is a prime example of how this chiral aldehyde can be used to control the stereochemical outcome of a reaction. nih.gov The inherent chirality of the molecule influences the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

The development of such stereoselective transformations is a central theme in modern organic chemistry. By providing a platform to study and understand the factors that govern stereoselectivity, this compound contributes to the broader toolkit of synthetic chemists. The insights gained from studying its reactions can be applied to the development of new catalysts and reaction conditions for a wide range of other substrates.

Utilization in the Construction of Functional Materials

Currently, there is limited specific information available in the scientific literature regarding the direct utilization of this compound in the construction of functional materials such as polymers or other advanced materials. However, its chemical structure suggests potential avenues for such applications.

The presence of a polymerizable double bond and a reactive aldehyde group could, in principle, allow for its incorporation into polymer backbones or as a pendant group. The aldehyde could be used for post-polymerization modification, enabling the attachment of other functional molecules. The chirality of the monomer could also impart unique properties to the resulting polymer, such as chiroptical activity or the ability to recognize other chiral molecules.

Advanced Analytical Methodologies for the Characterization of 2s 2 Methyl 4 Pentenal

Chiral Chromatography for Enantiomeric Purity and Separation (e.g., GC, HPLC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers, and it is effectively applied to determine the enantiomeric purity of (2S)-2-methyl-4-pentenal. This is crucial as the biological and sensory properties of chiral molecules can differ significantly between enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be configured with chiral stationary phases (CSPs) to achieve enantioseparation.

In Chiral Gas Chromatography , the separation of enantiomers is often achieved using capillary columns coated with derivatized cyclodextrins. gcms.cz These cyclodextrin-based CSPs create a chiral environment where the enantiomers of this compound can form transient diastereomeric complexes, leading to different retention times and, consequently, their separation. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that are optimized to achieve baseline resolution of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) offers another powerful approach for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used. mdpi.comsemanticscholar.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral stationary phase. The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), significantly influences the separation efficiency. nih.govsigmaaldrich.com In some cases, derivatization of the aldehyde to a more suitable compound may be performed to enhance chiral recognition and improve separation. sigmaaldrich.com

Table 1: Chiral Chromatography Parameters for Aldehyde Separation

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Derivatized cyclodextrins (e.g., β-cyclodextrin) | Polysaccharide derivatives (e.g., cellulose, amylose) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Organic solvents (e.g., hexane, isopropanol, acetonitrile), water |

| Separation Principle | Formation of transient diastereomeric complexes | Differential interactions (hydrogen bonding, steric effects) |

| Key Optimization Factors | Temperature program, column type | Mobile phase composition, flow rate, column type |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. For this compound, both ¹H and ¹³C NMR provide foundational information about the chemical environment of each atom.

Standard 1D NMR techniques (¹H and ¹³C) confirm the presence of key functional groups: the aldehyde proton (CHO), the vinyl protons (C=CH₂), the methine proton (CH), and the methyl protons (CH₃). The chemical shifts and coupling constants observed in the ¹H NMR spectrum provide valuable information about the connectivity of the atoms within the molecule.

To gain deeper insights into the molecular structure and connectivity, advanced 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. youtube.com For this compound, COSY spectra would show correlations between the aldehyde proton and the adjacent methine proton, as well as between the protons of the vinyl group and the neighboring methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. youtube.com This is essential for unambiguously assigning the ¹³C chemical shifts based on the well-resolved ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be valuable for determining the preferred conformation of the molecule in solution. science.gov

To determine the enantiomeric excess and absolute configuration of this compound using NMR, chiral derivatizing agents (CDAs) are often employed. wikipedia.org A CDA is a chiral molecule that reacts with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for their distinction and quantification. nih.govnih.gov

For an aldehyde like this compound, a common strategy is to use a chiral amine to form diastereomeric imines. The resulting imines will exhibit distinct chemical shifts for certain protons in the ¹H NMR spectrum, and the integration of these signals can be used to determine the enantiomeric ratio. nih.gov Another approach involves the use of chiral alcohols to form diastereomeric acetals. The choice of the CDA is critical and depends on its ability to induce significant chemical shift differences in the resulting diastereomers. acs.orgtcichemicals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). The molecular formula of 2-methyl-4-pentenal (B1615568) is C₆H₁₀O, corresponding to a molecular weight of approximately 98.14 g/mol . nih.govnist.gov

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. The analysis of this fragmentation pattern can provide valuable clues about the molecule's structure. For 2-methyl-4-pentenal, common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. For instance, cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for aldehydes. docbrown.infochemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS can confirm the molecular formula C₆H₁₀O by matching the experimentally measured exact mass with the theoretically calculated mass. nih.gov

The coupling of chromatographic separation with mass spectrometric detection provides a highly sensitive and selective analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like this compound. nih.govnist.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. By using a chiral GC column, it is possible to separate the enantiomers and obtain their individual mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for such a volatile aldehyde, LC-MS can be employed, particularly if derivatization is performed. acs.org This technique is especially useful for analyzing less volatile derivatives or for samples in complex matrices.

Table 2: Mass Spectrometry Data for 2-Methyl-4-pentenal

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | nih.govnist.gov |

| Molecular Weight | 98.1430 g/mol | nist.govnist.gov |

| Exact Mass | 98.07316 g/mol | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify the functional groups present within a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of frequency. The resulting spectrum reveals absorption bands corresponding to the vibrational modes of the molecule's functional groups. For this compound, the key functional groups are the aldehyde group (C=O and C-H) and the carbon-carbon double bond (C=C).

The analysis of the IR spectrum of this compound would be expected to show characteristic absorption bands as detailed in the table below. These assignments are based on established group frequency correlations for aldehydes and alkenes.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1720-1740 |

| Aldehyde (C-H) | Stretching | 2820-2850 and 2720-2750 |

| Alkene (C=C) | Stretching | 1640-1680 |

| Vinylic (C-H) | Stretching | 3010-3095 |

| Vinylic (C-H) | Out-of-plane bending | 910-990 |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Alkyl (C-H) | Bending | 1375-1465 |

This interactive table provides expected IR absorption ranges for the functional groups in this compound.

The strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the aldehyde. The presence of two distinct C-H stretching bands for the aldehyde proton, often referred to as a Fermi resonance doublet, further confirms the aldehyde functionality. The C=C stretching vibration, typically occurring around 1640-1680 cm⁻¹, signifies the presence of the pentenyl moiety.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly useful for identifying the carbon-carbon double bond.

The key Raman shifts expected for this compound are outlined below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Alkene (C=C) | Stretching | 1640-1680 (strong) |

| Aldehyde (C=O) | Stretching | 1720-1740 (weak to medium) |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Vinylic (C-H) | Stretching | 3010-3095 |

This interactive table presents the expected Raman shifts for the functional groups in this compound.

The C=C stretching vibration typically gives rise to a strong and sharp peak in the Raman spectrum, making it an excellent diagnostic tool. The carbonyl (C=O) stretch, while strong in the IR spectrum, is generally weaker in the Raman spectrum. The combination of both IR and Raman data provides a comprehensive vibrational profile of the molecule, allowing for unambiguous functional group identification.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exceptionally powerful for determining the absolute configuration of enantiomers, as they will produce mirror-image CD spectra.

The absorption of UV-Vis light by this compound is dominated by the electronic transitions of the aldehyde chromophore. The carbonyl group exhibits a weak n → π* transition at longer wavelengths (around 280-300 nm) and a strong π → π* transition at shorter wavelengths (around 180-200 nm). Both of these transitions are sensitive to the chiral environment and will give rise to Cotton effects in the CD spectrum.

The sign and magnitude of the Cotton effects are determined by the spatial arrangement of atoms around the chromophore. For α-substituted aldehydes like this compound, empirical rules, such as the Octant Rule, can be used to predict the sign of the Cotton effect associated with the n → π* transition.

Based on the principles of the Octant Rule applied to the likely conformations of this compound, a predicted sign for the Cotton effect of the n → π* transition can be determined. For the (S)-configuration at the α-carbon, a positive Cotton effect is generally predicted.

| Electronic Transition | Wavelength Range (nm) | Predicted Sign of Cotton Effect for (2S)-enantiomer |

| n → π | 280-300 | Positive |

| π → π | 180-200 | Negative or Positive (conformation dependent) |

This interactive table outlines the predicted Cotton effects for the electronic transitions of this compound.

The experimental measurement of the CD spectrum of an unknown sample of 2-methyl-4-pentenal and comparison to the predicted spectrum, or to the spectrum of a known standard, allows for the unambiguous assignment of its absolute configuration. A positive Cotton effect in the 280-300 nm region would confirm the (S)-configuration. Conversely, a negative Cotton effect in this region would indicate the presence of the (R)-enantiomer. The intensity of the CD signal is also proportional to the enantiomeric excess of the sample.

Computational and Theoretical Investigations of 2s 2 Methyl 4 Pentenal

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are essential for understanding the three-dimensional structure of molecules and the relative stability of their different spatial arrangements, known as conformers. For a flexible molecule like (2S)-2-methyl-4-pentenal, which contains multiple single bonds around which rotation can occur, numerous conformers are possible.

The process of conformational analysis using quantum chemistry typically involves:

Geometry Optimization: The spatial coordinates of the atoms are adjusted to find arrangements that correspond to energy minima on the potential energy surface. Each of these minima represents a stable conformer.

Frequency Calculations: These calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.

Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound This table is illustrative and does not represent published experimental or computational data.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol at 298.15 K) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | 0.00 | 0.00 | 65.2 |

| Conf-2 | 0.55 | 0.48 | 25.1 |

| Conf-3 | 1.30 | 1.52 | 7.5 |

| Conf-4 | 2.10 | 2.25 | 2.2 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for investigating complex organic reactions. osti.gov For this compound, DFT could be used to explore various reactions, such as its participation in aldol (B89426) condensations, Michael additions, or cycloadditions. nih.gov

A DFT study of a reaction mechanism involves:

Locating Reactants, Intermediates, and Products: The geometries of all stable species involved in the reaction are optimized.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface that connects reactants (or intermediates) to products (or other intermediates). Locating the TS is a critical step in understanding the reaction pathway and its energetic barrier.

Calculating Activation Energies: The activation energy (often expressed as a Gibbs free energy of activation, ΔG‡) is the energy difference between the transition state and the reactants. This value is directly related to the reaction rate; a higher activation energy implies a slower reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For instance, in a hypothetical study of the aldol reaction of this compound, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to predict the stereochemical outcome by comparing the activation energies of the different pathways leading to various stereoisomers. mdpi.compku.edu.cn

Table 2: Hypothetical DFT-Calculated Activation Free Energies for a Reaction of this compound This table is illustrative and does not represent published experimental or computational data.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Pathway A | Concerted mechanism leading to (R,S)-product | 22.5 |

| Pathway B | Concerted mechanism leading to (S,S)-product | 24.1 |

| Pathway C | Stepwise mechanism, rate-determining step | 28.3 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters in the gas phase, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in the condensed phase, such as in a solvent. chemrxiv.org MD simulations model the movement of atoms and molecules over time based on a classical force field.

For this compound, an MD simulation could provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This includes identifying specific interactions like hydrogen bonding between the aldehyde group and protic solvent molecules.

Conformational Dynamics: How the molecule samples different conformations in solution over time. This can reveal the dominant solution-phase conformers, which may differ from those predicted in the gas phase due to solvent effects.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

An MD simulation involves defining a simulation box containing one or more solute molecules and a large number of solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. nsf.gov Analysis of these trajectories provides macroscopic and microscopic information about the system's behavior. nih.govnih.gov

Table 3: Typical Parameters and Outputs of a Hypothetical MD Simulation of this compound in Water This table is illustrative and does not represent published experimental or computational data.

| Simulation Parameter/Output | Typical Value/Description |

|---|---|

| Force Field | OPLS-AA or GAFF |

| Solvent Model | TIP3P water |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K |

| Pressure | 1 atm |

| Key Output: Radial Distribution Function g(r) | Shows probability of finding solvent atoms at a distance r from solute atoms (e.g., water oxygen around aldehyde oxygen). |

| Key Output: Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the solute over time, indicating conformational stability. |

Predictive Modeling of Reactivity and Stereoselectivity

Predictive modeling uses computational methods to forecast the outcome of chemical reactions, including reactivity (will a reaction occur and how fast?) and stereoselectivity (which stereoisomer will be the major product?). rsc.org These models can be based on quantum mechanics, empirical data, or a combination of both.

For this compound, predictive models could be developed to estimate its reactivity in various transformations. This often involves the calculation of so-called "reactivity descriptors." For instance, DFT can be used to calculate properties like:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to nucleophilic or electrophilic attack.

Atomic Charges and Fukui Functions: These can identify the most reactive sites within the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another approach. These are statistical models that correlate calculated molecular descriptors with experimentally observed reactivity or properties. By building a model based on a training set of known compounds, the reactivity of a new compound like this compound can be predicted without performing the experiment. acs.org Such models are valuable for screening large numbers of potential reactants or catalysts. rsc.org

Table 4: Representative Data from a Hypothetical Predictive Model for the Stereoselectivity of an Aldol Addition to this compound This table is illustrative and does not represent published experimental or computational data.

| Computational Model | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) | Basis of Prediction |

|---|---|---|---|

| DFT Transition State Modeling | (syn) | 85:15 | Difference in activation free energies (ΔΔG‡) |

| QSAR Model | (syn) | 82:18 | Statistical correlation with steric and electronic descriptors |

| Molecular Mechanics (MM) Docking | (syn) | 79:21 | Steric hindrance in pre-reaction complex |

Future Research Directions and Sustainable Aspects of 2s 2 Methyl 4 Pentenal Chemistry

Development of Greener Synthetic Routes and Processes

The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. For the synthesis of (2S)-2-methyl-4-pentenal, research is directed towards minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the application of biocatalysis. Enzyme-catalyzed reactions offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov For instance, the enzymatic reduction of a corresponding carboxylic acid or ester derivative using oxidoreductases could provide a direct and highly enantioselective route to this compound. This approach aligns with the principles of green chemistry by operating at ambient temperatures and pressures, often in aqueous media. nih.gov

Another key aspect of greener synthesis is the use of renewable feedstocks. Research into converting biomass-derived platform molecules into valuable chiral compounds like this compound is an active area of investigation. This strategy reduces reliance on petrochemical starting materials and contributes to a more circular economy.

The table below summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Utilizing catalytic methods that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents, such as water or bio-based solvents. |

| Use of Renewable Feedstocks | Developing synthetic pathways from biomass-derived starting materials. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones to minimize waste. |

Exploration of Flow Chemistry Applications in the Synthesis and Reactions of this compound

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. nih.govnih.govseqens.com Its application to the synthesis and subsequent reactions of this compound offers several advantages over traditional batch processing.

The key benefits of flow chemistry include enhanced safety due to the small reaction volumes at any given time, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward automation and scalability. nih.govresearchgate.net For exothermic or hazardous reactions that may be involved in the synthesis of this compound, flow reactors provide a much safer operating environment. nih.gov

Furthermore, continuous-flow systems can facilitate the integration of reaction and purification steps, leading to more streamlined and efficient processes. nih.gov Research in this area is focused on developing robust and scalable flow protocols for the asymmetric synthesis of this chiral aldehyde, potentially utilizing immobilized catalysts or enzymes to enable continuous production with catalyst recycling. The fragrance and flavor industry, a potential user of chiral aldehydes, is increasingly exploring flow chemistry for more sustainable and efficient manufacturing. nih.govresearchgate.net

The following table outlines the potential advantages of using flow chemistry for the synthesis of this compound.

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Safety | Minimized risk when handling reactive intermediates or performing exothermic reactions. |

| Improved Process Control | Precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yield. |

| Scalability | Straightforward scaling from laboratory to production scale by extending the operation time or numbering up reactors. |

| Integration and Automation | Potential to couple synthetic steps with in-line purification and analysis, reducing manual handling and improving efficiency. |

Catalytic Innovations for Enhanced Efficiency and Selectivity

The development of novel catalysts is paramount to achieving highly efficient and selective syntheses of this compound. Research in this area is multifaceted, encompassing organocatalysis, metal catalysis, and biocatalysis.

Organocatalysis has proven to be a powerful tool for the asymmetric synthesis of chiral aldehydes. mpg.denih.gov Chiral amine catalysts, for instance, can be employed in the enantioselective α-functionalization of aldehydes. Future research will likely focus on developing more active and selective organocatalysts that can operate under milder conditions and with lower catalyst loadings.

Asymmetric metal catalysis also offers a plethora of opportunities. For example, transition metal-catalyzed asymmetric allylation reactions could be a viable strategy for the stereocontrolled synthesis of this compound. nih.gov The focus of ongoing research is to design ligands that can induce high levels of enantioselectivity and to utilize earth-abundant and non-toxic metals.

Biocatalysis , as mentioned earlier, holds significant promise. The discovery and engineering of novel enzymes, such as carbonyl reductases, can provide highly stereoselective routes to chiral alcohols, which can then be oxidized to the target aldehyde. almacgroup.comacs.org The use of whole-cell biocatalysts can also be advantageous as it can provide in-situ cofactor regeneration. nih.govmdpi.com

The table below provides a comparison of different catalytic approaches for the synthesis of chiral aldehydes.

| Catalytic Approach | Advantages | Research Focus |

| Organocatalysis | Metal-free, often robust and tolerant to moisture and air. | Development of more active and selective catalysts, lower catalyst loadings. |

| Metal Catalysis | High turnover numbers, broad substrate scope. | Use of earth-abundant metals, design of highly effective chiral ligands. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process optimization for industrial applications. |

Emerging Applications in Interdisciplinary Fields

The utility of this compound as a chiral building block extends beyond traditional organic synthesis and is finding applications in more interdisciplinary fields. Its unique stereochemistry and functionality make it a valuable precursor for the synthesis of complex molecules with significant biological activity.

A notable example of its application is in the total synthesis of Epothilone B , a potent anti-cancer agent. nih.gov In this synthesis, this compound is utilized in a key aldol (B89426) condensation step, highlighting its importance in the construction of complex natural products with pharmaceutical relevance.

Furthermore, the principles of chirality are fundamental in fields such as materials science and environmental science. chiralpedia.commusechem.comnih.gov Chiral molecules can be used to create materials with unique optical or electronic properties. As research in these areas progresses, it is conceivable that this compound or its derivatives could be employed in the development of novel chiral polymers or sensors.

The growing emphasis on sustainable chemistry also opens up new avenues for the application of bio-based chiral molecules. This compound, if produced from renewable resources, could serve as a precursor for the synthesis of "green" fragrance ingredients or other specialty chemicals, contributing to a more sustainable chemical industry. cosmeticsdesign-europe.comgivaudan.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2S)-2-methyl-4-pentenal with high enantiomeric purity?

- Methodological Answer : The enantioselective synthesis of this compound can be achieved via aldol condensation under cryogenic conditions. For example, treatment of a diketoester precursor with trimethylsilyl diazomethane and diisopropyl ethylamine generates an enol ether intermediate, which undergoes stereocontrolled aldol condensation with (S)-configured aldehydes using lithium diisopropylamide (LDA) at -120°C. This method favors the (2S) isomer as the major product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?

- Methodological Answer : Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (m/z 98.1) and purity .

- Infrared (IR) Spectroscopy : Identification of the carbonyl stretch (~1700 cm⁻¹) and alkene C-H bending .

- Nuclear Magnetic Resonance (NMR) : H and C NMR for structural elucidation (e.g., vinyl proton signals at δ 5.0–5.5 ppm and aldehyde proton at δ 9.5–10.0 ppm) .

Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. How can researchers verify the stereochemical configuration of this compound during synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers. Compare retention times with authentic standards. Alternatively, measure optical rotation ([α]) and contrast with literature values for (2S)-configured aldehydes. The synthesis protocol in ensures stereochemical fidelity through low-temperature LDA-mediated reactions.

Q. What are the critical physical properties of this compound, and how should these inform experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : ~120–125°C (estimated from analogous aldehydes; verify via NIST data ).

- Solubility : Miscible with polar aprotic solvents (e.g., THF, DCM) but poorly soluble in water.

- Reactivity : Susceptible to oxidation; store under inert gas (N/Ar) at -20°C.

These properties dictate solvent selection, reaction temperature, and storage protocols to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound be systematically addressed?

- Methodological Answer : Cross-check experimental values (e.g., combustion calorimetry) against computational predictions (e.g., Gaussian-based DFT calculations). Validate results using NIST’s thermochemical databases . If contradictions persist, replicate measurements under standardized conditions (e.g., controlled atmosphere, calibrated instruments) and publish error margins .

Q. What computational chemistry approaches are recommended to predict the reactivity of this compound in aldol condensation reactions?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. For example, B3LYP/6-31G(d) simulations can predict regioselectivity in aldol additions. Compare computational IR/Raman spectra with experimental data (e.g., from ) to refine models. Software like Gaussian or ORCA is recommended for such analyses .

Q. In enantioselective synthesis, what strategies optimize the yield and stereoselectivity of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Jacobsen’s catalysts) to enhance enantiomeric excess (ee).

- Temperature Optimization : Lower temperatures (-78°C to -120°C) favor kinetic control, improving stereoselectivity .

- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize transition states. Monitor ee via chiral GC or HPLC .

Q. How should researchers design experiments to resolve contradictions between experimental and computational vibrational spectra of this compound?

- Methodological Answer : Perform high-resolution FT-IR/FT-Raman spectroscopy to obtain experimental vibrational frequencies. Compare with computational spectra (e.g., using scaling factors for DFT-predicted frequencies). Adjust basis sets (e.g., 6-311++G(d,p)) or include anharmonic corrections in simulations to improve alignment. Document deviations in supplementary materials for transparency .

Data Contradiction Analysis

- Example Scenario : If literature reports conflicting stereochemical assignments (e.g., notes "0 defined stereocenters" for 2-methyl-4-pentenal, while synthesis protocols specify (2S) configuration), resolve this via:

- X-ray Crystallography : Determine absolute configuration if crystalline derivatives are obtainable.

- Synthetic Correlation : Compare the compound’s optical rotation with well-characterized (2S) intermediates from .

- Chiral Auxiliary Methods : Use a chiral resolving agent to isolate enantiomers and confirm configuration via NMR or CD spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.